molecular formula C11H8N6 B5512898 MFCD01847765

MFCD01847765

Cat. No.: B5512898
M. Wt: 224.22 g/mol
InChI Key: UVOPZSYXOSROEV-UHFFFAOYSA-N
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Description

MFCD01847765 is an inorganic or organometallic compound identified by its MDL number, though its CAS registry number remains unassigned . Limited commercial data indicate pricing tiers of $80 (100 mg), $112 (250 mg), and $199 (500 mg), suggesting moderate production costs and specialized applications in research or catalysis .

Properties

IUPAC Name

5-amino-1-(1H-benzimidazol-2-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c12-5-7-6-14-17(10(7)13)11-15-8-3-1-2-4-9(8)16-11/h1-4,6H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOPZSYXOSROEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=C(C=N3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01847765 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Reagent Selection: The choice of reagents is crucial for the successful synthesis of this compound. Typical reagents include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure the efficient production of this compound. These conditions are carefully controlled to achieve the desired chemical structure and properties.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Industrial production utilizes large-scale reactors that can handle significant volumes of reactants and products.

    Process Optimization: The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of advanced technologies and equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD01847765 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The reduction reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

MFCD01847765 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD01847765 involves its interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: The compound binds to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The interaction with molecular targets affects various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Compound 1: (3-Bromo-5-chlorophenyl)boronic acid (MDL: MFCD13195646)

Molecular Formula : C₆H₅BBrClO₂
Molecular Weight : 235.27 g/mol
Key Properties :

  • Solubility : 0.24 mg/mL in aqueous media, classified as "soluble" .
  • Lipophilicity : XLOGP3 = 2.15, indicating moderate hydrophobicity .
  • Bioavailability : Log S (ESOL) = -2.99; GI absorption = high; BBB permeability = yes .
  • Synthetic Route : Prepared via palladium-catalyzed coupling in THF/water at 75°C for 1.33 hours .

Comparison with MFCD01847765 :

  • Solubility : Lower aqueous solubility than MFCD00003330 (0.687 mg/mL), possibly due to heavier halogen substituents .
  • Applications : Likely used in aryl-aryl bond formation, whereas this compound may prioritize cost-effectiveness in industrial settings .

Compound 2: 4-Bromo-2-nitrobenzoic acid (MDL: MFCD00003330)

Molecular Formula : C₇H₅BrO₂
Molecular Weight : 201.02 g/mol
Key Properties :

  • Solubility : 0.687 mg/mL, categorized as "soluble" .
  • Safety Profile : Hazard statement H302 (harmful if swallowed) .
  • Synthetic Route : Catalyzed by A-FGO in THF under reflux, achieving 98% yield .

Comparison with this compound :

  • Reactivity : Nitro groups may limit participation in metal-catalyzed reactions compared to boronic acids.
  • Industrial Viability : Higher yield (98%) vs. This compound’s unspecified synthetic efficiency suggests scalability differences .

Compound 3: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl Derivatives (MDL: MFCD22741544)

Molecular Formula : C₁₇H₁₅FN₈
Molecular Weight : 350.35 g/mol
Key Properties :

  • Applications : Used in medicinal chemistry for kinase inhibition or antiviral studies .
  • Synthetic Complexity : Multi-step synthesis involving carbamate intermediates and LC-MS purification .

Comparison with this compound :

  • Structural Complexity : Heterocyclic framework vs. simpler boronic acid structures, implying divergent applications (pharmaceuticals vs. catalysis).
  • Cost : Higher molecular weight and complex synthesis may increase production costs relative to this compound .

Tabulated Comparison of Key Parameters

Parameter This compound MFCD13195646 MFCD00003330 MFCD22741544
Molecular Weight (g/mol) Not Reported 235.27 201.02 350.35
Solubility (mg/mL) Not Reported 0.24 0.687 Not Reported
Log P (XLOGP3) Not Reported 2.15 Not Reported Not Reported
Synthetic Yield Not Reported Moderate 98% Multi-step
Primary Application Catalysis/Research Cross-Coupling Organic Synthesis Pharmaceuticals

Discussion of Research Findings

  • Structural vs. Functional Similarity : While MFCD13195646 and this compound may share boronic acid functionalities, MFCD22741544 exemplifies functional similarity in specialized applications (e.g., medicinal chemistry) .
  • Safety and Handling : MFCD00003330’s H302 warning underscores the need for comparative toxicity studies, which are absent for this compound .

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